
5-N,5-N-diethylisoquinoline-5,8-diamine
Overview
Description
“5-N,5-N-diethylisoquinoline-5,8-diamine”, commonly known as DIQDA, is a heterocyclic organic compound that contains a diamine functional group. It has a molecular weight of 215.3 .
Molecular Structure Analysis
The InChI code for “5-N,5-N-diethylisoquinoline-5,8-diamine” is1S/C13H17N3/c1-3-16(4-2)13-6-5-12(14)11-9-15-8-7-10(11)13/h5-9H,3-4,14H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Coordination Polymers and Novel Ligand Synthesis
- A novel bis(oxine) bidentate ligand related to "5-N,5-N-diethylisoquinoline-5,8-diamine" has been synthesized and used to prepare coordination polymers with metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). These polymers were characterized for their molecular weights, thermal stability, and magnetic susceptibilities, indicating potential applications in materials science (Patel et al., 2010).
Anticorrosion Applications
- 5-amino-8-hydroxyquinolines derivatives, including those with modifications similar to "5-N,5-N-diethylisoquinoline-5,8-diamine," have shown significant anticorrosion effects on carbon steel in hydrochloric acid solutions. Their efficiency was tested through various methods, including electrochemical impedance spectroscopy (EIS) and scanning electronic microscopy (SEM), demonstrating their potential as corrosion inhibitors (Faydy et al., 2017).
Photonic Devices and Electron Transport Materials
- Research on 5-(4'-substituted)phenylazo-8-hydroxyquinolines, a class related to "5-N,5-N-diethylisoquinoline-5,8-diamine," has shown these compounds have potential as electron transport materials suitable for applications in photonic devices. The synthesized metal complexes were characterized for their luminescence and electron transport properties, underscoring their usefulness in enhancing the efficacy of conventional photonic devices (La Deda et al., 2004).
Antimicrobial Activities
- Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, structurally related to "5-N,5-N-diethylisoquinoline-5,8-diamine," have been investigated for their antimicrobial activities against various bacteria and yeast. These studies have found that such compounds can be significantly more effective than their parent compound, suggesting their potential in developing new antimicrobial agents (Okide et al., 2000).
Chemosensors
- Compounds related to "5-N,5-N-diethylisoquinoline-5,8-diamine" have been used to develop novel and simple molecule chemosensors with high selectivity and sensitivity for Mg2+, Zn2+, and Co2+. These chemosensors operate in a dual-channel mode (fluorescence emission and UV/Vis), showcasing their applicability in multianalyte detection (Li et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-N,5-N-diethylisoquinoline-5,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-16(4-2)13-6-5-12(14)11-9-15-8-7-10(11)13/h5-9H,3-4,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHUDTKCUYMRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=CN=CC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280815 | |
| Record name | 5,8-Isoquinolinediamine, N5,N5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N,5-N-diethylisoquinoline-5,8-diamine | |
CAS RN |
1154275-79-2 | |
| Record name | 5,8-Isoquinolinediamine, N5,N5-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154275-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Isoquinolinediamine, N5,N5-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



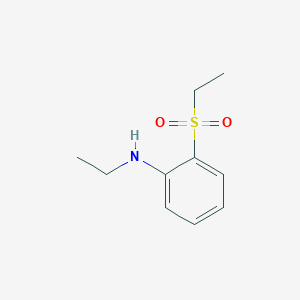
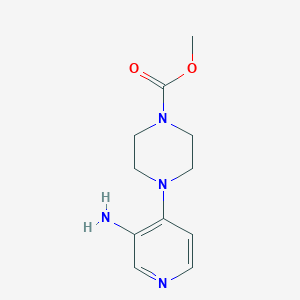


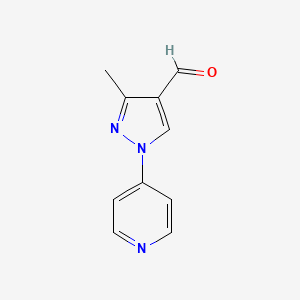

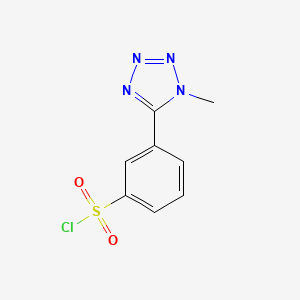
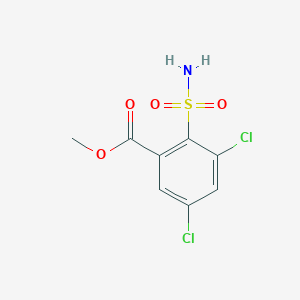
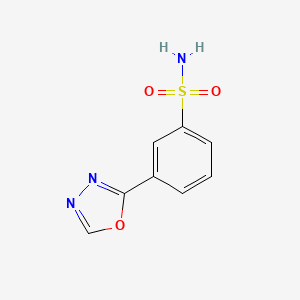
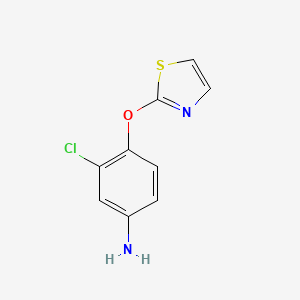

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

